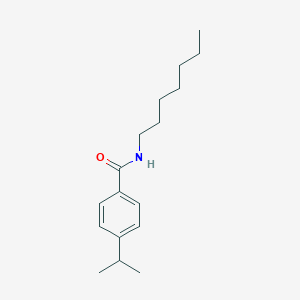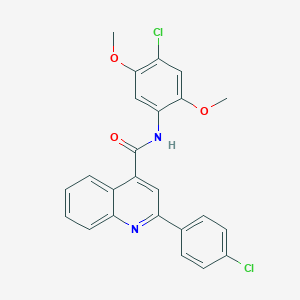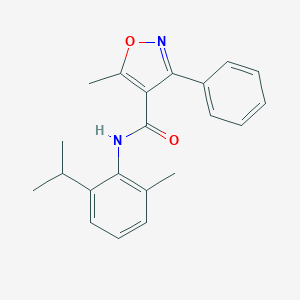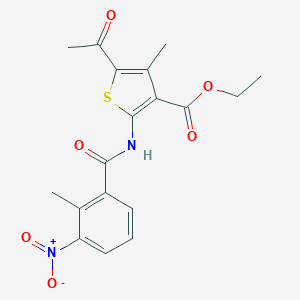![molecular formula C24H16Cl2N2O3 B330162 METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B330162.png)
METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound with a molecular formula of C24H16Cl2N2O3. This compound is characterized by the presence of a quinoline ring, a dichlorophenyl group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the quinoline and dichlorophenyl intermediates. One common method involves the following steps:
Preparation of 2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid: This step involves the reaction of 3,4-dichloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring.
Formation of the amide bond: The quinolinecarboxylic acid is then reacted with methyl 2-aminobenzoate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties, where it can disrupt essential biological pathways in pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((2,5-dichlorophenyl)amino)carbonyl)-2-((2-hydroxy-3-(((2-methoxyphenyl)amino)carbonyl)-1-naphthyl)azo)benzoate .
- 2,4-Disubstituted thiazoles .
Uniqueness
METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to its specific structural features, such as the combination of a quinoline ring and a dichlorophenyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H16Cl2N2O3 |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
methyl 2-[[2-(3,4-dichlorophenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C24H16Cl2N2O3/c1-31-24(30)16-7-3-5-9-21(16)28-23(29)17-13-22(14-10-11-18(25)19(26)12-14)27-20-8-4-2-6-15(17)20/h2-13H,1H3,(H,28,29) |
InChI Key |
VPUORGUTPPZMPU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B330082.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B330083.png)



![4-[(4-{4-Nitrophenyl}-1-piperazinyl)carbonyl]-2-(4-methoxyphenyl)quinoline](/img/structure/B330089.png)
![2-(3-METHOXYPHENYL)-N~4~-{3-[({[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)METHYL]BENZYL}-4-QUINOLINECARBOXAMIDE](/img/structure/B330090.png)
![N-({4-allyl-5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-(4-iodophenyl)amine](/img/structure/B330093.png)
![3-chloro-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B330094.png)


![4-isopropyl-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B330099.png)
![N~1~-[4-({[7-({[4-(ACETYLAMINO)PHENYL]SULFONYL}AMINO)HEPTYL]AMINO}SULFONYL)PHENYL]ACETAMIDE](/img/structure/B330102.png)
